molecular formula C14H18N2O2 B2811453 N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 1311719-35-3

N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B2811453
CAS RN: 1311719-35-3
M. Wt: 246.31
InChI Key: ZBVAUWJTJAFHPA-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide” is a chemical compound. It is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide” are not available, phenoxy acetamide and its derivatives are known to undergo various chemical reactions .

Future Directions

The future directions for research on “N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide” and similar compounds could include further investigations into their synthesis, pharmacological activities, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)12-4-6-13(7-5-12)18-10-14(17)16(3)9-8-15/h4-7,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAUWJTJAFHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide

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